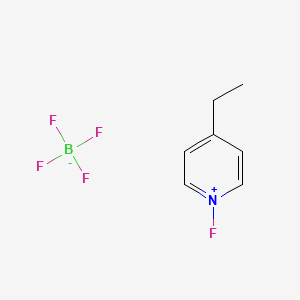
4-Ethyl-N-fluoropyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-fluoropyridinium tetrafluoroborate is a fluorinated pyridinium salt that serves as an electrophilic fluorinating reagent. This compound is known for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties. The presence of fluorine atoms can enhance the stability, bioavailability, and activity of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-fluoropyridinium tetrafluoroborate typically involves the reaction of 4-ethylpyridine with a fluorinating agent in the presence of tetrafluoroboric acid. One common method includes the use of Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: This compound is primarily used for electrophilic fluorination reactions, where it introduces a fluorine atom into organic molecules.
Substitution Reactions: It can participate in substitution reactions, replacing hydrogen or other substituents with a fluorine atom.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are fluorinated organic compounds, which can have enhanced chemical and biological properties .
Scientific Research Applications
4-Ethyl-N-fluoropyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-N-fluoropyridinium tetrafluoroborate involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The fluorine atom is introduced into the molecule, resulting in the formation of a fluorinated product .
Comparison with Similar Compounds
Similar Compounds
1-Fluoropyridinium tetrafluoroborate: Another N-fluoropyridinium salt used for electrophilic fluorination.
N-Fluoropyridinium triflate: A similar compound with a different counterion, used for similar applications.
Uniqueness
4-Ethyl-N-fluoropyridinium tetrafluoroborate is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in fluorination reactions. This compound offers a balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C7H9BF5N |
|---|---|
Molecular Weight |
212.96 g/mol |
IUPAC Name |
4-ethyl-1-fluoropyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9FN.BF4/c1-2-7-3-5-9(8)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 |
InChI Key |
JWBPCCVUXPVUOV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC=[N+](C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



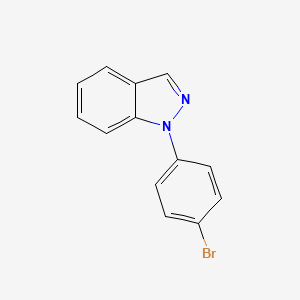
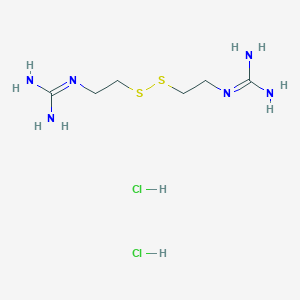
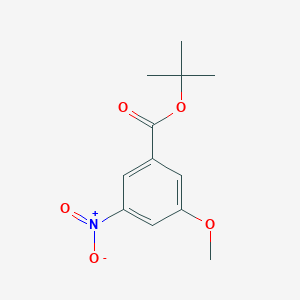
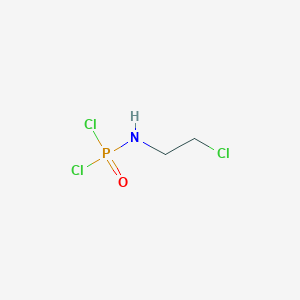
![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
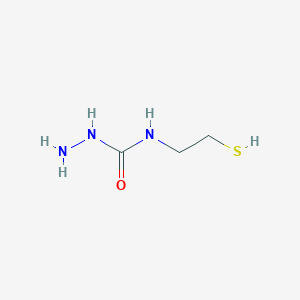
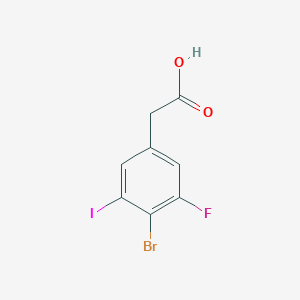
![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
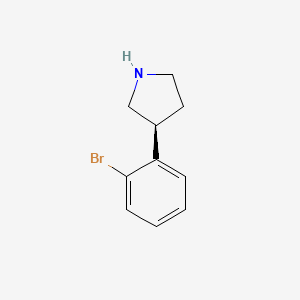
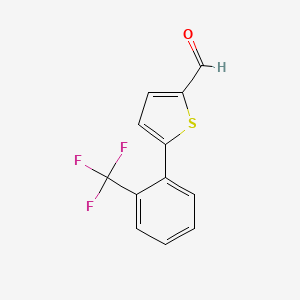
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
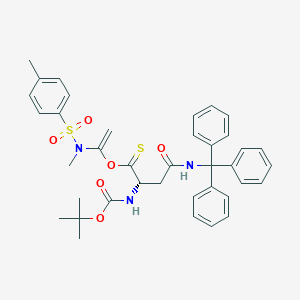
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
